molecular formula C25H19BrN2O3 B11121324 1-(4-Bromophenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Bromophenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11121324
M. Wt: 475.3 g/mol
InChI Key: VOZXUCNRPKOFDN-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a bromophenyl group, a dimethyl chromeno-pyrrole core, and a methylpyridinyl moiety

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, typically starting with the preparation of the core chromeno-pyrrole structure. This is followed by the introduction of the bromophenyl and methylpyridinyl groups through various coupling reactions. Common synthetic routes include:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(4-Bromophenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Bromophenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar compounds to 1-(4-Bromophenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other chromeno-pyrrole derivatives and bromophenyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. The uniqueness of this compound lies in its combination of a bromophenyl group with a dimethyl chromeno-pyrrole core and a methylpyridinyl moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H19BrN2O3

Molecular Weight

475.3 g/mol

IUPAC Name

1-(4-bromophenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H19BrN2O3/c1-13-8-9-27-20(10-13)28-22(16-4-6-17(26)7-5-16)21-23(29)18-11-14(2)15(3)12-19(18)31-24(21)25(28)30/h4-12,22H,1-3H3

InChI Key

VOZXUCNRPKOFDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC=C(C=C5)Br

Origin of Product

United States

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